molecular formula C12H17BN2O4 B1429270 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 928847-00-1

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B1429270
M. Wt: 264.09 g/mol
InChI Key: PPNKEBXUGYDCLG-UHFFFAOYSA-N
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Description

The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a chemical with the molecular formula C12H18BNO2 . It is a solid at 20°C and is insoluble in water . Another similar compound, “2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde”, has a molecular weight of 277.08 and is stored at temperatures between 2-8°C in an inert atmosphere .


Molecular Structure Analysis

The InChI code for “2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde” is 1S/C13H16BNO5/c1-12(2)13(3,4)20-14(19-12)10-6-5-9(8-16)11(7-10)15(17)18/h5-8H,1-4H3 .


Physical And Chemical Properties Analysis

“4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” is a solid at 20°C and is insoluble in water .

Scientific Research Applications

Crystal Structure and Vibrational Properties Studies

  • Wu, Chen, Chen, and Zhou (2021) conducted a study on compounds structurally similar to 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline. They synthesized and characterized these compounds using spectroscopy and X-ray diffraction. Their research provided insights into the conformation and vibrational properties of these molecules, essential for understanding their potential applications in various fields (Wu, Chen, Chen, & Zhou, 2021).

Detection of Hydrogen Peroxide Vapor

  • Fu et al. (2016) explored the use of derivatives of 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline for the efficient detection of hydrogen peroxide vapor. This application is significant for explosive detection, especially in identifying peroxide-based explosives (Fu et al., 2016).

Boronate-Based Fluorescence Probes

  • Lampard et al. (2018) synthesized a series of boronate ester fluorescence probes, including derivatives of 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, for the detection of hydrogen peroxide. This research highlights the potential of these compounds in developing sensitive chemical sensors (Lampard et al., 2018).

Applications in Organic Liquid Electrolyte-Based Batteries

  • Kucuk and Abe (2020) studied the use of aniline derivatives, including 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, in fluoride shuttle batteries. They found that these compounds can enhance the performance of batteries, highlighting their potential in energy storage applications (Kucuk & Abe, 2020).

Electrochromic Materials and Hole Transporting Materials

  • Li et al. (2017) investigated the use of aniline-based compounds in the development of electrochromic materials. These materials could be used in applications such as smart windows and displays (Li et al., 2017).
  • Liu et al. (2016) synthesized arylamine derivatives linked with diketopyrrolopyrrole or benzodithiophene moieties for use as hole transporting materials in perovskite solar cells. This highlights the potential of these compounds in renewable energy applications (Liu et al., 2016).

Catalytic Hydrogenation of Nitroarenes

  • Wei et al. (2014) reported the use of platinum single-atom catalysts supported on iron oxide for the hydrogenation of nitroarenes, a process crucial for the production of anilines used in various industries (Wei et al., 2014).

Safety And Hazards

The compound “4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” can cause skin and eye irritation . Safety precautions include washing skin after handling, wearing protective gloves/eye protection/face protection, and washing thoroughly with water if it comes into contact with skin .

properties

IUPAC Name

3-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BN2O4/c1-11(2)12(3,4)19-13(18-11)9-6-5-8(14)7-10(9)15(16)17/h5-7H,14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNKEBXUGYDCLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901165159
Record name 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

928847-00-1
Record name 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928847-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901165159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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